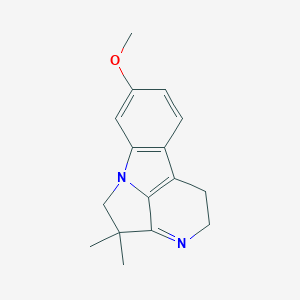
Harmalidine
説明
Harmalidine is a high-purity natural product with the molecular formula C16H18N2O . It is a type of alkaloid and is typically found as a yellow powder . The compound is sourced from the seeds of Peganum harmala .
Synthesis Analysis
A gold-catalyzed approach has been used in the synthesis of Harmalidine . The 2,3-dihydropyrrolo[1,2-a]indole motif, which is found in Harmalidine, was obtained from N-aryl 2-alkynylazetidine derivatives using gold catalysis . The synthesis process involved 11 steps starting from but-3-yn-1-ol .
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of Harmalidine are complex and involve multiple steps . The process begins with the formal [2 + 2] condensation and reduction of the N-3-methoxyphenyl azetidine .
Physical And Chemical Properties Analysis
Harmalidine is a yellow powder . It is soluble in various solvents including Chloroform, Dichloromethane, Ethyl Acetate, DMSO, and Acetone .
科学的研究の応用
Synthesis and Structural Analysis
- A study by Miaskiewicz et al. (2022) explored the synthesis of harmalidine using gold catalysis. They attempted to apply this methodology to synthesize harmalidine from Peganum harmala seeds, leading to the discovery of a 12-membered diimino dimer. This research contributes to the understanding of harmalidine's structure and synthesis pathways (Miaskiewicz et al., 2022).
Neurological Applications
- Harmaline, a compound closely related to harmalidine, has been extensively studied for its neurological effects. Miwa (2008) discusses how harmaline induces tremors and is used as a model for essential tremor in rodent studies. This has implications for understanding the neural mechanisms underlying tremor disorders (Miwa, 2008).
- Rawson, Wertheimer, and Rees (1988) studied the effect of harmaline on climbing fibre activation in the cerebellar cortex and its impact on parallel fibre transmission to Purkinje cells. This research provides insights into synaptic plasticity and neuronal communication (Rawson, Wertheimer, & Rees, 1988).
Antimicrobial and Anticancer Properties
- Zhang et al. (2021) reported on the efficacy of harmaline, derived from Peganum harmala, in treating esophageal squamous cell carcinoma by targeting mTOR. This highlights harmalidine's potential in cancer treatment (Zhang et al., 2021).
- In the context of antimicrobial activity, Ahmad et al. (1992) investigated harmine, harmaline, and their derivatives for their effects against various microbes, demonstrating harmalidine's potential in antimicrobial therapies (Ahmad et al., 1992).
Other Applications
- Wang et al. (2019) explored the subchronic toxicity and toxicokinetics of total alkaloid extracts from Peganum harmala seeds, including harmaline, in rats. This study provides valuable information on the safety profile of harmalidine-related compounds (Wang et al., 2019).
- Begum et al. (1996) synthesized and characterized derivatives of harmaline and tetrahydroharmine for their effects on central nervous system, antimicrobial, antiplatelet aggregation, and cytotoxic activity, shedding light on harmalidine's diverse biological activities (Begum et al., 1996).
作用機序
Target of Action
Harmalidine, a β-carboline alkaloid, primarily targets the Histamine N-methyltransferase in humans . This enzyme plays a crucial role in the inactivation of histamine, a compound involved in local immune responses and regulating physiological function in the gut.
Mode of Action
Harmalidine acts as an inhibitor of Histamine N-methyltransferase . By inhibiting this enzyme, Harmalidine potentially increases the levels of histamine, which can have various effects on the body, including acting as a neurotransmitter, dilating blood vessels, and influencing the secretion of gastric acid.
特性
IUPAC Name |
5-methoxy-10,10-dimethyl-8,12-diazatetracyclo[6.6.1.02,7.011,15]pentadeca-1(15),2(7),3,5,11-pentaene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O/c1-16(2)9-18-13-8-10(19-3)4-5-11(13)12-6-7-17-15(16)14(12)18/h4-5,8H,6-7,9H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTEKBWZEYYSNFV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CN2C3=C(C=CC(=C3)OC)C4=C2C1=NCC4)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60550490 | |
| Record name | 8-Methoxy-2,2-dimethyl-1,2,4,5-tetrahydro-3,9b-diazacyclopenta[jk]fluorene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60550490 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
109794-97-0 | |
| Record name | Benzo[b]pyrido[2,3,4-gh]pyrrolizine, 1,2,4,5-tetrahydro-8-methoxy-4,4-dimethyl- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=109794-97-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 8-Methoxy-2,2-dimethyl-1,2,4,5-tetrahydro-3,9b-diazacyclopenta[jk]fluorene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60550490 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What are the doubts surrounding the reported structure of Harmalidine?
A: Research suggests that the originally proposed structure of Harmalidine, an alkaloid found in Peganum harmala seeds, might be incorrect. [] Scientists attempting to synthesize Harmalidine using a gold(I)-catalyzed approach to create the 2,3-dihydropyrrolo[1,2-a]indole motif found in the alkaloid encountered discrepancies. [] While they successfully synthesized advanced amino 2,3-hydropyrrolo[1,2-a]indol(one) derivatives, they could not obtain the reported structure of Harmalidine. [] Furthermore, comparisons of reported Harmalidine NMR data with experimental and calculated data from their synthetic molecules (including Harmaline and N-methylharmaline) revealed inconsistencies, raising doubts about the initially proposed structure. []
Q2: What is the significance of the 2,3-dihydropyrrolo[1,2-a]indole motif found in Harmalidine?
A: The 2,3-dihydropyrrolo[1,2-a]indole motif, present in Harmalidine, is a structural feature found in a limited number of bioactive natural products. [] This motif is of significant interest to researchers due to its potential biological activities and pharmaceutical applications. The gold(I)-catalyzed approach employed in the study highlights an efficient method for synthesizing this motif, potentially opening avenues for creating novel compounds with interesting bioactivities. []
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




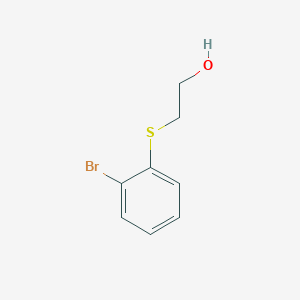
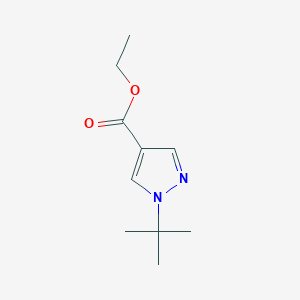
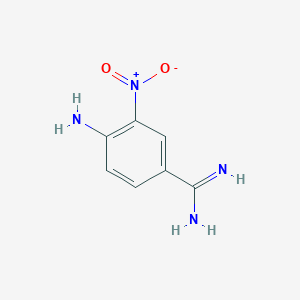
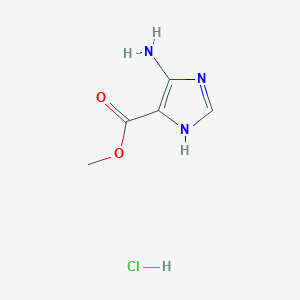
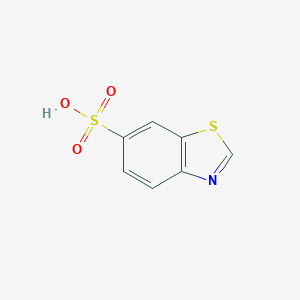

![Methyl 2-methylbenzo[d]oxazole-6-carboxylate](/img/structure/B178514.png)
![N-[4-(5,6-Dimethoxy-N-phthalimidinyl)phenyl]maleimide](/img/structure/B178515.png)
![tert-Butyl 1H-pyrrolo[3,2-c]pyridine-1-carboxylate](/img/structure/B178519.png)
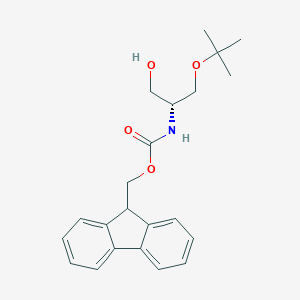
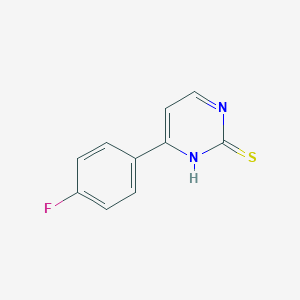
![6,8-Dibromoimidazo[1,2-A]pyridine](/img/structure/B178526.png)
